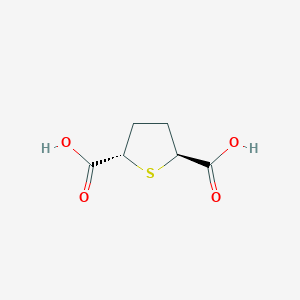

(2S,5S)-thiolane-2,5-dicarboxylic acid

Overview

Description

Chemical Reactions Analysis

Detailed information about the specific chemical reactions involving (2S,5S)-thiolane-2,5-dicarboxylic acid was not found in the available resources . Chemical reactions can be influenced by many factors including temperature, pressure, and the presence of other chemicals, and would typically be studied using various analytical techniques.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this compound can be determined using various analytical techniques . These might include determining its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. Unfortunately, specific data for this compound was not found in the available resources .Scientific Research Applications

Synthesis of Biologically Active Terpenoid Alkaloids

(2S,5S)-thiolane-2,5-dicarboxylic acid: is used in the synthesis of complex terpenoid alkaloids, which are found in plants like Aconitum and Delphinium . These alkaloids have shown significant physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer properties . The synthesis of these compounds provides a foundation for exploring their biological activities and offers insights into the synthesis of other complex natural products.

Electrocatalytic Synthesis of Green Polymers

The compound serves as a precursor in the electrocatalytic synthesis of 2,5-furandicarboxylic acid (FDCA) from 5-(hydroxymethyl)furfural . FDCA is a key platform chemical for producing green polymers, such as polyethylene-2,5-furandicarboxylate (PEF), which is seen as a potential replacement for petroleum-derived terephthalate acid (TPA) .

Pharmaceutical Intermediate for Hydroxylation Reactions

This compound: is involved in the hydroxylation of amino acids, serving as an important pharmaceutical intermediate . This process is crucial for the synthesis of various stereoisomers of pharmaceutical importance.

Essential Oils and Volatile Organic Compounds Analysis

In the field of essential oils, This compound is relevant for the analysis and authentication of volatile organic compounds . It helps in understanding the fundamental chemistry of essential oils, including the categorization and recognition of terpenes and phenylpropanoids based on their parent skeleton and oxidation character.

Stereoselective Biosynthesis

The compound is used in the stereoselective biosynthesis of enantiopure (2S,5S)-hexanediol , which is a versatile building block for the production of fine chemicals and pharmaceuticals . This process is important for industrial and commercial-scale production.

Full Synthesis of Complex Natural Products

This compound: plays a role in the full synthesis of complex natural products with intricate three-dimensional structures . This research has implications for the synthesis of other complex natural products and provides a reference for the field.

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of (2S,5S)-thiolane-2,5-dicarboxylic acid is Carbapenam-3-carboxylate synthase , an enzyme found in the bacterium Erwinia carotovora . This enzyme plays a crucial role in the biosynthesis of carbapenam-3-carboxylate, a beta-lactam antibiotic of the carbapenem class .

Mode of Action

It is known to interact with its target enzyme, potentially influencing the synthesis of carbapenam-3-carboxylate

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis of carbapenam-3-carboxylate . The compound’s interaction with Carbapenam-3-carboxylate synthase could potentially disrupt or modify this pathway, leading to downstream effects on the production of the carbapenem class of antibiotics.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its impact on the synthesis of carbapenam-3-carboxylate . By interacting with Carbapenam-3-carboxylate synthase, the compound could potentially influence the production of this antibiotic, thereby affecting bacterial growth and survival.

properties

IUPAC Name |

(2S,5S)-thiolane-2,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKPHLAASBCFGX-IMJSIDKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(SC1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](S[C@@H]1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031039 | |

| Record name | 2,3,4,5-Tetradeoxy-2,5-epithio-D-threo-hexaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17694-78-9 | |

| Record name | 2,3,4,5-Tetradeoxy-2,5-epithio-D-threo-hexaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2904657.png)

![2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B2904662.png)

![3-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2904663.png)

![2-[[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]furan-3-carboxylic acid](/img/structure/B2904666.png)

![N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide](/img/structure/B2904668.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2904675.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide](/img/structure/B2904677.png)